molecular formula C7H8ClN3 B572937 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride CAS No. 1257535-39-9

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride

Cat. No.: B572937
CAS No.: 1257535-39-9
M. Wt: 169.61 g/mol
InChI Key: PAAWLVLYSKAQBC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which consists of a pyrrolo[3,2-b]pyridine core with an amine group at the 3-position and two hydrochloride groups.

Properties

CAS No.

1257535-39-9

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H

InChI Key

PAAWLVLYSKAQBC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=CN2)N)N=C1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride typically involves several steps. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable reagent.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.

    Pyrrolo[3,4-b]quinolin-1-one Derivatives: These compounds have a quinoline core and are known for their biological activities.

    Pyridine Derivatives: These compounds have a simpler structure but can exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity.

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